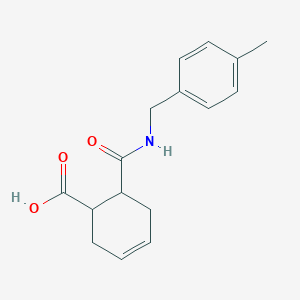

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid

Description

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based compound featuring a carboxylic acid group at position 1 and a carbamoyl substituent at position 6, modified with a 4-methylbenzyl group. This structure combines a rigid cyclohexene backbone with functional groups that confer versatility in applications such as medicinal chemistry, materials science, and corrosion inhibition. The 4-methylbenzyl substituent introduces steric bulk and moderate lipophilicity, influencing solubility and intermolecular interactions .

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

6-[(4-methylphenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C16H19NO3/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-3,6-9,13-14H,4-5,10H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

UGYJLXJVXAIFMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CC=CCC2C(=O)O |

solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid, also known as (1R,6S)-6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C15H17NO3

- Molar Mass : 259.3 g/mol

- CAS Number : 296246-13-4

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in breast cancer (SK-BR-3) and colon cancer (COLO201) cell lines.

A notable study highlighted that certain analogs demonstrated a dose-dependent cytostatic effect, with IC50 values indicating effective concentrations below 30 µM for several tested compounds . The mechanism of action appears to involve cell cycle arrest at different phases depending on the specific compound structure.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1b | COLO201 | <30 | G2/M phase arrest |

| 1d | MDA-MB-231 | <30 | G0/G1 phase arrest |

| 1c | SK-BR-3 | >100 | Non-cytotoxic |

Antiviral Activity

In addition to its antitumor properties, compounds related to this compound have been evaluated for antiviral activity. Research has shown that certain derivatives exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests that the compound may possess dual functionality as both an anticancer and antiviral agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the carbamoyl group and the cyclohexene ring system are critical for its activity. Variations in substituents on the phenyl ring significantly influence the compound's potency against different biological targets.

Key Findings from SAR Studies:

- Electronics of Substituents : Electron-donating groups like methyl enhance cytotoxicity.

- Hydrophobic Interactions : The cyclohexene core contributes to favorable interactions with cellular targets.

- Linker Length : The length of the alkyl chain between functional groups affects solubility and bioavailability.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- Case Study A : A derivative was tested against a panel of tumor cell lines, showing selectivity towards breast cancer cells with minimal effects on normal fibroblasts.

- Case Study B : In vivo studies demonstrated significant tumor regression in xenograft models treated with a related compound, supporting further clinical exploration.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Structural analogues differ primarily in the substituents attached to the phenyl ring of the carbamoyl group. Key examples include:

Halogenated Derivatives

- Applications: Likely explored in medicinal chemistry due to halogenated aromatic motifs’ prevalence in drug design.

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid ():

- The trifluoromethyl (CF₃) group is strongly electron-withdrawing and lipophilic, improving metabolic stability in pharmaceuticals.

- Molecular Weight: 341.3 g/mol (vs. 301.3 g/mol for the target compound).

Alkyl and Aromatic Substitutions

- 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (): A butyl chain replaces the aromatic ring, increasing hydrophobicity. Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid. Applications: Used in materials science for polymer modifications.

- 6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (): The acetyl group (COCH₃) introduces polarity and hydrogen-bonding capacity. Hazard Class: Marked as an irritant (Xi), unlike the non-hazardous methylbenzyl analogue.

Heterocyclic and Sulfur-Containing Derivatives

- 6-(Thiomorpholin-4-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid (): Thiomorpholine introduces sulfur, altering electronic properties and enhancing metal-binding capacity. Molecular Formula: C₁₂H₁₇NO₃S. Applications: Potential use in catalytic systems or enzyme inhibition.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Application-Specific Comparisons

- Corrosion Inhibition :

- Medicinal Chemistry :

- Materials Science :

- Butylcarbamoyl () and thiomorpholine derivatives () are tailored for polymer modifications and catalytic systems, respectively, leveraging their solubility and electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.